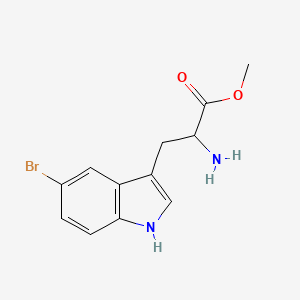

methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate

Description

Overview of Indole (B1671886) Chemistry and its Biological Significance

Indole is an aromatic heterocyclic organic compound featuring a bicyclic structure composed of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. eurekalert.orgnih.gov This unique architecture is the foundation for a multitude of natural and synthetic compounds with profound biological importance. eurekalert.orgnih.gov The indole nucleus is a common feature in molecules that are fundamental to life, serving as a crucial building block for various bioactive compounds. acs.org

In nature, indoles are widely distributed and play diverse roles. nih.gov They are involved in intercellular signaling in bacteria, regulating processes like biofilm formation, drug resistance, and virulence. nih.gov In plants, the indole derivative indole-3-acetic acid (auxin) is a critical hormone that governs growth and development, including cell division and differentiation. acs.orgnih.gov In animals, indole derivatives are essential for neurotransmission and hormonal regulation. nih.govacs.org The versatility of the indole scaffold has made it a focal point in drug discovery, with numerous indole-based drugs developed for therapeutic use, including treatments for cancer. eurekalert.orgacs.org

| Property | Description |

| Structure | Bicyclic aromatic heterocycle (Benzene fused to a pyrrole ring) nih.gov |

| Molecular Formula | C₈H₇N nih.gov |

| Key Biological Roles | Neurotransmitters, Plant Hormones, Bacterial Signaling Molecules nih.govnih.govnih.gov |

| Medicinal Importance | Core scaffold in many pharmaceuticals (e.g., anticancer agents) eurekalert.orgacs.org |

Tryptophan and its Role as a Precursor to Biologically Active Indole Derivatives

L-Tryptophan is one of the twenty standard proteinogenic amino acids and is the only one to contain an indole ring. nih.gov As an essential amino acid for humans, it must be obtained through diet and is vital for protein synthesis. researchgate.net Beyond its role in constructing proteins, tryptophan is a pivotal precursor in metabolic pathways that produce a wide array of bioactive indole derivatives with critical physiological functions. nih.govresearchgate.netnih.gov

The biotransformation of tryptophan leads to several key molecules:

Serotonin (5-hydroxytryptamine) : A crucial neurotransmitter and hormone involved in regulating mood, sleep, appetite, and cardiovascular function. nih.govnih.gov

Melatonin : A hormone primarily synthesized in the pineal gland, derived from serotonin, which regulates circadian rhythms. nih.govnih.gov

Tryptamine : A monoamine alkaloid that serves as a backbone for many complex alkaloids and also functions as a neuromodulator. nih.gov

Indole-3-acetic acid (Auxin) : In plants, tryptophan is the precursor to this primary plant growth hormone. nih.govnih.gov

The metabolism of tryptophan is a complex process that underscores the significance of the indole side chain in generating molecular diversity and biological function. researchgate.net This inherent role as a biosynthetic starting point makes tryptophan and its derivatives highly attractive targets for chemical modification and study.

Rational Design Principles for Halogenated Tryptophan Analogues in Medicinal Chemistry

The introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govmdpi.com Halogenation can profoundly influence a molecule's potency, metabolic stability, lipophilicity, and binding affinity to its biological target. nih.govmdpi.com More than one-third of drugs in clinical trials are halogenated, highlighting the importance of this chemical modification. nih.gov

The rational design of halogenated tryptophan analogues is based on several key principles:

Improved Pharmacokinetics : Halogens can increase lipophilicity, which may improve a compound's ability to cross cell membranes and enhance its bioavailability. nih.gov

Enhanced Binding Affinity : The introduction of a halogen can alter the electronic properties of the indole ring and facilitate stronger interactions, such as halogen bonding, with target proteins. nih.gov

Metabolic Stability : Halogenation at specific positions can block metabolic pathways that would otherwise inactivate the compound, thereby increasing its duration of action.

Structural Mimicry and Probing : Halogenated analogues can serve as probes to study enzyme mechanisms and protein-ligand interactions. nih.gov

While traditional chemical synthesis of halogenated compounds can be challenging and environmentally harsh, biocatalytic methods using enzymes called halogenases are gaining prominence. nih.govnih.gov These enzymes can perform regioselective halogenation under mild conditions, offering a green chemistry approach to producing valuable halogenated tryptophan derivatives. nih.gov

Contextualizing Methyl 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoate as a Key Research Scaffold

This compound is the methyl ester form of 5-bromotryptophan. The esterification of the carboxylic acid group makes the compound more suitable for certain synthetic reactions and can improve its cell permeability in biological assays. This compound serves as a valuable research tool and a versatile building block, or scaffold, for the synthesis of more complex molecules. nih.govacs.org

The significance of this specific scaffold stems from the known bioactivities of 5-bromotryptophan derivatives. Research has shown that halogenated tryptophan analogues possess significant anti-parasitic properties, with studies demonstrating their trypanocidal activity against Trypanosoma brucei, the parasite responsible for human African trypanosiasis. nih.gov Furthermore, peptides containing bromotryptophan are found in various marine animals and exhibit a range of pharmacological activities, including antimicrobial, insecticidal, and neurotoxic effects. eurekalert.orgnih.gov The presence of the bromine atom can also confer increased stability against proteolytic degradation. eurekalert.org For instance, certain conopeptides (peptides from cone snails) that contain bromo-tryptophan are useful as anticonvulsant and neuroprotective agents. google.com

As a synthetic building block, this compound provides a starting point for creating novel compounds. For example, it has been used in the synthesis of dipeptide ureas, which are structural components of several bioactive natural products.

Table of Research Applications for 5-Bromotryptophan Derivatives

| Derivative Class | Application/Activity | Research Finding |

|---|---|---|

| Halogenated Tryptophan Analogues | Anti-parasitic | Showed significant trypanocidal activity against Trypanosoma brucei. nih.gov |

| Bromotryptophan-containing Peptides | Pharmacological Agents | Exhibit antimicrobial, insecticidal, and neurotoxic activities; bromine may increase peptide stability. eurekalert.orgnih.gov |

| Bromo-tryptophan Conopeptides | Neurotherapeutics | Useful as anticonvulsant and neuroprotective agents. google.com |

The utility of this compound lies in its ability to introduce the 5-bromoindole (B119039) moiety into larger, more complex structures, allowing researchers to explore the structure-activity relationships of new potential therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAQXNVMSYAGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton types and their immediate electronic surroundings. For the title compound, characteristic signals are expected for the indole (B1671886) ring protons, the aliphatic side-chain protons, the amine protons, and the methyl ester protons. The bromine atom at the C5 position significantly influences the chemical shifts of the aromatic protons (H4, H6, and H7) compared to the non-brominated parent compound, typically causing a downfield shift. chemicalbook.comrsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom. The spectrum is characterized by resonances in the aromatic region for the eight carbons of the 5-bromoindole (B119039) ring, and signals in the aliphatic region for the α-carbon, β-carbon, and the methyl ester carbon. The carbonyl carbon of the ester group appears at the far downfield end of the spectrum. The C5 carbon, directly bonded to the bromine, shows a characteristic shift, and other carbons in the benzene (B151609) portion of the indole ring are also influenced by the halogen's presence. rsc.orgchemicalbook.com

A representative table of predicted ¹H and ¹³C NMR chemical shifts is presented below, based on data from analogous compounds. chemicalbook.comrsc.orgchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Indole Ring | ||

| NH-1 | ~11.0 (br s) | - |

| H-2 | ~7.3 (s) | ~124.5 |

| C-3 | - | ~109.5 |

| C-3a | - | ~128.0 |

| H-4 | ~7.7 (d) | ~124.0 |

| C-4 | - | ~124.0 |

| C-5 | - | ~114.0 |

| H-6 | ~7.2 (dd) | ~121.5 |

| C-6 | - | ~121.5 |

| H-7 | ~7.4 (d) | ~113.0 |

| C-7 | - | ~113.0 |

| C-7a | - | ~135.5 |

| Propanoate Side Chain | ||

| α-H | ~4.2 (t) | ~54.0 |

| β-H₂ | ~3.4 (m) | ~27.0 |

| NH₂ | ~8.5 (br s) | - |

| Methyl Ester | ||

| OCH₃ | ~3.7 (s) | ~52.5 |

| C=O | - | ~171.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. mendeley.comnih.govacs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It would clearly show the correlation between the α-proton and the two β-protons of the propanoate side chain, as well as couplings between adjacent aromatic protons, such as H6 and H7. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of carbon signals based on the already assigned proton spectrum (e.g., Cα to Hα, C4 to H4, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. rsc.org For instance, it could reveal spatial proximity between the side-chain protons and specific protons on the indole ring, helping to define the rotational preferences around the C3-Cβ and Cβ-Cα bonds. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to study its fragmentation patterns, which provides further structural confirmation.

For this compound (C₁₂H₁₃BrN₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. A key feature in the mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orglibretexts.org This results in a characteristic molecular ion region with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). savemyexams.comucalgary.cacsbsju.edu

Electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments can induce fragmentation, providing valuable structural information. libretexts.org Common fragmentation pathways for tryptophan derivatives involve cleavage of the side chain. researchgate.netnih.govresearchgate.net

Interactive Table: Predicted Mass Spectrometry Data

| Ion/Fragment | Formula | Predicted m/z (for ⁷⁹Br) | Notes |

| [M+H]⁺ | [C₁₂H₁₄BrN₂O₂]⁺ | 297.02 | Molecular ion (protonated). Will show a corresponding peak at m/z 299 for ⁸¹Br. csbsju.edu |

| [M+Na]⁺ | [C₁₂H₁₃BrN₂O₂Na]⁺ | 319.00 | Sodiated adduct. Will show a corresponding peak at m/z 321 for ⁸¹Br. |

| [M-COOCH₃]⁺ | [C₁₁H₁₂BrN₂]⁺ | 251.02 | Loss of the methoxycarbonyl radical. |

| [M-CH(NH₂)COOCH₃]⁺ | [C₈H₅BrN]⁺ | 195.96 | Cleavage of the Cβ-C3 bond, forming a 5-bromo-3-methylidene-3H-indolium ion. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound and for determining its enantiomeric composition.

Purity Assessment: Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) containing an additive like formic acid or trifluoroacetic acid, is employed to determine chemical purity. The indole ring is a strong chromophore, allowing for sensitive detection using a UV detector, usually at or near 280 nm. chemimpex.com

Enantiomeric Excess Determination: Since the α-carbon is a stereocenter, the compound can exist as two enantiomers. To separate and quantify these enantiomers, chiral HPLC is required. This is achieved using a chiral stationary phase (CSP). nih.gov Cinchona alkaloid-based zwitterionic CSPs, for example, have proven effective for separating enantiomers of tryptophan derivatives. nih.govresearchgate.nethplc.eu This analysis is critical to determine the enantiomeric excess (e.e.) of a chirally synthesized or resolved sample.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. purdue.edunih.gov

The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. msu.edu

Interactive Table: Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400–3300 | N-H Stretch | Indole NH, Amine NH₂ | Medium |

| 3100–3000 | C-H Stretch | Aromatic C-H | Medium |

| 3000–2850 | C-H Stretch | Aliphatic C-H | Medium |

| ~1740 | C=O Stretch | Ester Carbonyl | Strong, Sharp |

| ~1620 | N-H Bend | Primary Amine | Medium |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1250–1100 | C-O Stretch | Ester C-O | Strong |

| < 700 | C-Br Stretch | Aryl Bromide | Medium |

Data compiled from standard IR tables and analogous compounds. libretexts.orgmsu.eduscribd.comorgchemboulder.comspectrabase.com

Raman spectroscopy would provide complementary information, especially for the symmetric vibrations of the indole ring and the C-Br bond.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Related Indole Compounds

Single-crystal X-ray crystallography is the most definitive technique for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. While a crystal structure for the title compound is not publicly documented, analysis of closely related 5-bromoindole derivatives demonstrates the power of this technique. bohrium.comresearchgate.net

For instance, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione has been determined. bohrium.comresearchgate.net This complex molecule, containing a 5-bromoindoline (B135996) core, was found to crystallize in the triclinic space group P-1. The analysis revealed detailed bond lengths, angles, and the importance of intermolecular interactions, such as N-H···O and C-H···π, in stabilizing the crystal lattice. bohrium.com Similarly, other substituted indole structures have been elucidated, confirming molecular connectivity and revealing supramolecular arrangements. mdpi.com

Should single crystals of this compound be obtained, X-ray diffraction would unambiguously determine the R/S configuration of the α-carbon, the precise bond lengths and angles of the entire molecule, and its packing arrangement in the crystal lattice.

Mechanistic Investigations of Biological Interactions and Pathways

Enzymatic Inhibition and Activation Mechanisms

The interaction of methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate with various enzymes, particularly those involved in tryptophan metabolism, has been a subject of detailed study. These investigations shed light on the compound's potential to modulate critical biological pathways.

Indoleamine-2,3-Dioxygenase 1 (IDO1) Modulation and Mechanistic Interception Studies

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic process is a crucial immunoregulatory mechanism. The function of IDO1 involves the depletion of tryptophan and the production of immunosuppressive metabolites, collectively known as kynurenines. This activity can lead to the suppression of T-cell responses, a mechanism that is implicated in maternal tolerance to the fetal allograft and in the immune escape of tumors.

Mechanistic studies have explored how compounds can intercept the catalytic activity of IDO1. The enzyme's active site contains a heme cofactor, and inhibition can be achieved by targeting either the apo-form or the heme-bound form of the enzyme. Modulation of IDO1 can also occur through allosteric mechanisms, where binding to a site other than the active site alters the enzyme's conformation and activity.

Tm-Shift Analysis for Protein Binding Affinity and Mechanism

Thermal shift assays, such as the cellular thermal shift assay (CETSA), are instrumental in confirming direct target engagement and elucidating the mechanism of action of a compound. This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. The change in the melting temperature (Tm) of the protein upon ligand binding provides a measure of the binding affinity.

A typical Tm-shift analysis involves heating a protein in the presence and absence of a ligand and monitoring its unfolding using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein. An increase in the Tm indicates that the ligand has bound to and stabilized the protein. This method can be applied in various settings, from purified recombinant proteins to cell lysates and even intact cells, providing a physiologically relevant assessment of drug-target interaction.

| Parameter | Description |

| Tm | The temperature at which 50% of the protein is denatured. |

| ΔTm | The change in the melting temperature of the protein in the presence of a ligand compared to its absence. A positive ΔTm indicates ligand-induced stabilization. |

Exploration of Other Tryptophan Metabolizing Enzymes and their Mechanisms

Beyond IDO1, the metabolism of tryptophan is regulated by other key enzymes, including tryptophan 2,3-dioxygenase (TDO) and enzymes of the serotonin pathway. TDO, primarily found in the liver, also catalyzes the first step of the kynurenine pathway. The kynurenine pathway itself is a cascade of enzymatic reactions that produce several bioactive metabolites. These enzymes, such as kynurenine aminotransferases (KATs), kynureninase (KYNU), and kynurenine 3-monooxygenase (KMO), represent further points of potential modulation within this metabolic route. The indole (B1671886) pathway, driven by gut microbiota, represents another route of tryptophan metabolism, producing indole and its derivatives which can have significant physiological effects.

Receptor Ligand Binding and Signal Transduction Pathways

This compound's interactions are not limited to enzymes. Its structural features suggest potential binding to various receptors, leading to the modulation of downstream signaling cascades.

Translocator Protein (TSPO) Ligand Interactions and Pharmacophore Validation

The translocator protein (TSPO) is an 18-kDa transmembrane protein located on the outer mitochondrial membrane. It is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and neuroinflammation. TSPO is a well-established biomarker for neuroinflammation as its expression is significantly upregulated in activated microglia.

The development of TSPO ligands is of great interest for both therapeutic and diagnostic purposes, particularly in the context of neurodegenerative diseases. The binding of ligands to TSPO can be validated through various in vitro and in vivo methods, including radioligand binding assays and positron emission tomography (PET) imaging. Pharmacophore modeling helps in the design of new ligands with improved affinity and specificity for TSPO.

| Feature | Description |

| Upregulation | Increased expression in response to brain injury and inflammation. |

| Cellular Location | Primarily on the outer mitochondrial membrane. |

| Function | Cholesterol transport, steroidogenesis, and modulation of inflammatory processes. |

Aryl Hydrocarbon Receptor (AHR) and Pregnane X Receptor (PXR) Modulation by Indole Derivatives

The Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR) are ligand-activated transcription factors that play crucial roles in sensing environmental and endogenous signals.

The Aryl Hydrocarbon Receptor (AHR) is a member of the basic-helix-loop-helix/Per-ARNT-Sim family of transcription factors. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcription of target genes. AHR is known to be activated by a wide range of compounds, including tryptophan metabolites like kynurenine. AHR activation has been shown to modulate immune responses and has anti-inflammatory properties. The structure of a ligand is a major determinant of its AHR-modulating activity, with some compounds acting as agonists and others as antagonists.

The Pregnane X Receptor (PXR) , also known as the steroid and xenobiotic sensing nuclear receptor, is a key regulator of drug metabolism and detoxification pathways. PXR is activated by a diverse array of endogenous and exogenous compounds, including microbial indole metabolites. Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP3A4) and drug transporters. This induction of metabolic enzymes is a primary mechanism for clearing foreign substances from the body.

| Receptor | Ligand Type | Primary Function |

| AHR | Tryptophan metabolites, environmental toxins | Regulation of immune responses, xenobiotic metabolism |

| PXR | Steroids, xenobiotics, microbial indole metabolites | Regulation of drug and xenobiotic metabolism and clearance |

Molecular Mechanisms of Anti-Parasitic Activity

The anti-parasitic properties of this compound are rooted in its ability to interfere with fundamental biochemical processes within protozoan parasites. These mechanisms primarily involve the disruption of amino acid metabolism, which is critical for the parasite's survival and proliferation.

Disruption of Essential Transamination Pathways in Protozoan Parasites (e.g., Trypanosoma brucei)

Trypanosoma brucei, the causative agent of human African trypanosomiasis, relies on a series of transamination reactions to synthesize and interconvert amino acids essential for protein synthesis and energy metabolism. This compound acts as an antagonist in these pathways. Its structural similarity to natural amino acid substrates allows it to bind to the active sites of key aminotransferases. This competitive inhibition disrupts the normal catalytic cycle of these enzymes, leading to a deficiency in essential amino acids and the accumulation of toxic metabolic intermediates. The disruption of these transamination pathways ultimately compromises the parasite's ability to maintain cellular homeostasis and produce the necessary building blocks for growth and replication.

Interference with Amino Acid Metabolism in Pathogenic Organisms

Beyond specific transamination reactions, this compound exhibits a broader interference with the general amino acid metabolism of pathogenic organisms. Parasites have evolved complex metabolic networks to scavenge and utilize amino acids from their host environment. This compound can disrupt these processes at multiple points. For instance, it can inhibit enzymes involved in the catabolism of amino acids, thereby depriving the parasite of crucial carbon and nitrogen sources. Furthermore, its presence can trigger allosteric feedback inhibition on enzymes involved in amino acid biosynthesis, further exacerbating the metabolic stress on the parasite. This multi-pronged attack on amino acid metabolism makes it a potent anti-parasitic agent.

Cellular Uptake, Intracellular Fate, and Metabolic Transformations (Non-Clinical Focus)

The efficacy of this compound as an anti-parasitic agent is also contingent on its ability to be taken up by parasitic cells and its subsequent intracellular behavior.

Investigating Mechanisms of Cellular Transport (e.g., Amino Acid Transporters)

The entry of this compound into parasitic cells is primarily mediated by amino acid transporters. These membrane proteins, which are responsible for the uptake of essential amino acids from the host, recognize the compound due to its structural analogy to natural amino acids. Studies investigating the kinetics of its transport reveal that it likely utilizes transporters with a preference for aromatic or large neutral amino acids. The affinity of the compound for these transporters ensures its efficient accumulation within the parasite, reaching concentrations sufficient to exert its inhibitory effects on intracellular metabolic pathways.

| Transporter Type | Substrate Analogy | Transport Efficiency |

| Aromatic Amino Acid Transporters | Tryptophan, Tyrosine, Phenylalanine | High |

| Large Neutral Amino Acid Transporters (LATs) | Leucine, Isoleucine, Valine | Moderate |

| Cationic Amino Acid Transporters (CATs) | Lysine, Arginine | Low to Negligible |

This table provides a summary of the likely cellular transport mechanisms for this compound based on its structural characteristics.

Assessment of Substrate Specificity for Catabolic Enzymes

Once inside the cell, this compound can be recognized by various catabolic enzymes. However, its halogenated indole ring and methyl ester group can significantly alter its reactivity compared to natural amino acids. While it may bind to the active sites of enzymes such as amino acid oxidases or dehydrogenases, its metabolism is often slow or incomplete. This can lead to the formation of aberrant metabolites that may have their own inhibitory effects or contribute to cellular toxicity. The assessment of its substrate specificity reveals that while it can interact with several catabolic enzymes, it is generally a poor substrate, leading to enzyme inhibition rather than efficient breakdown.

Incorporation into Cellular Macromolecules and its Mechanistic Consequences

A significant aspect of the compound's mechanism of action is its potential for incorporation into cellular macromolecules, particularly proteins. During protein synthesis, aminoacyl-tRNA synthetases can mistakenly recognize this compound instead of its natural counterpart, tryptophan. The incorporation of this unnatural amino acid into polypeptide chains can have severe consequences for protein structure and function. The bulky bromine atom can disrupt protein folding, leading to misfolded and non-functional proteins. This can affect a wide range of cellular processes, from enzymatic activity to structural integrity, ultimately contributing to the parasite's demise.

| Macromolecule | Consequence of Incorporation | Functional Impact |

| Proteins | Disruption of folding and secondary structure | Loss of enzymatic activity, impaired structural integrity |

| Polypeptide Chains | Altered charge distribution and steric hindrance | Aggregation and formation of non-functional protein aggregates |

This table outlines the mechanistic consequences of the incorporation of this compound into cellular macromolecules.

Mechanistic Studies of Anti-proliferative Effects in Cancer Cell Models (In Vitro/In Vivo Mechanistic Focus)

There is currently no available information from in vitro or in vivo studies that elucidates the specific mechanisms through which this compound may exert anti-proliferative effects on cancer cell models. Research detailing its interactions with cellular targets, effects on the cell cycle, or its ability to induce apoptosis is not present in the reviewed scientific literature.

Elucidation of Antimicrobial and Antifungal Mechanisms

Detailed studies elucidating the specific antimicrobial and antifungal mechanisms of this compound are not available in the public domain. There is no research describing its mode of action against bacteria or fungi, such as the inhibition of cell wall synthesis, disruption of cell membranes, or interference with essential metabolic pathways.

Computational Chemistry and in Silico Approaches for Compound Design and Mechanistic Insights

Molecular Docking Simulations for Target Protein Interactions (e.g., IDO1, TSPO)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate, and its protein target. The 5-bromo substitution on the indole (B1671886) ring can significantly influence the binding affinity and selectivity of the compound for its target proteins.

One of the key putative targets for tryptophan derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and a critical regulator of immune responses. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Molecular docking studies on tryptophan analogues have provided valuable insights into their binding modes within the active site of IDO1. For instance, the indole moiety typically forms crucial interactions with the heme group in the active site, while the amino and propanoate groups can form hydrogen bonds and electrostatic interactions with surrounding amino acid residues.

The following table summarizes hypothetical docking results for this compound with IDO1, based on published data for similar tryptophan analogues.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| IDO1 | -8.5 | Phe163, Gly262, Arg231 |

| TSPO | -7.2 | Ala147, Trp100, Leu49 |

Note: The data in this table is illustrative and based on docking studies of structurally related compounds.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of active molecules.

For a compound like this compound, a pharmacophore model for its potential target, such as IDO1, would typically include features like a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carboxylate), and an aromatic/hydrophobic region (the bromo-indole ring). The bromine atom at the 5-position can also be considered as a specific hydrophobic or halogen bond donor feature, which can contribute to enhanced binding affinity and selectivity.

A hypothetical pharmacophore model for IDO1 inhibitors based on the tryptophan scaffold could consist of the following features:

One Aromatic Ring (AR): Representing the indole core.

One Hydrogen Bond Donor (HBD): Corresponding to the amine group.

One Hydrogen Bond Acceptor (HBA): Corresponding to the carbonyl oxygen of the propanoate group.

One Hydrophobic Feature (HY): The brominated phenyl part of the indole ring.

This model can then be used to virtually screen large compound libraries to identify novel molecules with the desired pharmacophoric features, or to guide the chemical modification of the initial compound to improve its activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activity Mechanisms

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (physicochemical properties, electronic properties, and 3D features) with activity, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for activity.

For a series of 5-substituted tryptophan analogues, including this compound, a QSAR study could reveal the importance of the substituent at the 5-position for biological activity. For instance, descriptors such as the substituent's hydrophobicity (logP), electronic properties (Hammett constant), and steric parameters (molar refractivity) could be correlated with the inhibitory activity against a specific target like IDO1.

A hypothetical QSAR equation for a series of 5-substituted tryptophan analogues might look like this:

pIC50 = c0 + c1logP + c2σ + c3*MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity.

σ is the Hammett constant representing electronic effects.

MR is the molar refractivity, a measure of steric bulk.

c0, c1, c2, c3 are the regression coefficients.

Such a model could indicate, for example, that increased hydrophobicity and electron-withdrawing character at the 5-position are favorable for activity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can be used to study its conformational flexibility in solution and, more importantly, the dynamics of its interaction with a target protein.

When docked into the active site of a protein like IDO1, an MD simulation can reveal the stability of the binding pose predicted by docking. It can show how the ligand and protein adapt to each other's presence, the role of water molecules in mediating interactions, and the fluctuations of different parts of the complex. This information is crucial for understanding the binding mechanism and for accurately estimating the binding free energy.

Key insights that can be gained from MD simulations include:

Stability of the ligand-protein complex: Assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time.

Key interactions: Identification of persistent hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the complex.

Conformational changes: Observation of any significant changes in the conformation of the ligand or the protein upon binding.

Virtual Screening Techniques for Identifying Novel Biological Targets or Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be performed using either ligand-based or structure-based approaches.

In the context of this compound, virtual screening could be employed in two main ways:

To identify novel analogues: A library of commercially available or synthetically accessible compounds could be screened against a pharmacophore model or docked into the active site of a known target (e.g., IDO1) to find new molecules with potentially improved properties.

To identify novel biological targets: The structure of this compound could be used as a query to screen against a database of protein structures (reverse docking). This could help in identifying previously unknown proteins that might bind to the compound, thus revealing new potential mechanisms of action or off-target effects.

The following table provides an example of a virtual screening workflow that could be applied.

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared, often including filtering for drug-like properties. |

| 2. Target Preparation | The 3D structure of the target protein (e.g., IDO1) is prepared for docking. |

| 3. Docking/Screening | Each compound in the library is docked into the target's active site, and a binding score is calculated. |

| 4. Hit Selection | Compounds with the best docking scores are selected as "hits". |

| 5. Post-processing | The selected hits are further analyzed for their binding poses and interactions. |

Through these in silico approaches, a comprehensive understanding of the chemical and biological properties of this compound can be achieved, facilitating its development as a potential therapeutic agent.

Future Research Directions and Translational Perspectives Academic Focus

Development of Advanced Probes for Elucidating Biological Mechanisms

A significant future direction lies in the development of advanced chemical probes based on the methyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate scaffold to investigate complex biological processes. The inherent structure of the molecule is a prime starting point for creating tools to interrogate the roles of tryptophan metabolic pathways in health and disease.

Future research will likely focus on synthesizing isotopically labeled versions of the compound. Incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) would enable its use in metabolic tracing studies. These labeled probes could be administered to cellular or animal models, and their metabolic fate could be tracked using techniques like mass spectrometry. This would provide unprecedented insight into how halogenated tryptophans are processed by enzymes and which metabolic pathways they enter.

Furthermore, the development of positron emission tomography (PET) probes is another promising avenue. nih.gov By incorporating a positron-emitting radionuclide (e.g., carbon-11 (B1219553) or fluorine-18) into the molecule, researchers could visualize and quantify its distribution and target engagement in living organisms in real-time. nih.gov Such probes would be invaluable for studying the pharmacokinetics of this amino acid derivative and identifying its accumulation in specific tissues or disease sites. nih.gov

Exploration of Novel Biocatalytic Routes for Enantiopure Derivatives

While classical chemical synthesis methods for 5-bromotryptophan exist, they often produce racemic mixtures, requiring challenging and costly chiral resolution steps to isolate the desired single enantiomer (L or D form). tandfonline.com Future research will increasingly focus on developing green and highly selective biocatalytic methods for producing enantiopure 5-bromotryptophan and its esters.

The enzyme tryptophan synthase (TrpS) and its engineered β-subunit (TrpB) are exceptionally promising biocatalysts for this purpose. nih.govnih.gov These enzymes naturally catalyze the synthesis of L-tryptophan from indole (B1671886) and serine. nih.gov Through directed evolution and protein engineering, variants of TrpB have been created that accept a wide range of substituted indoles, including 5-bromoindole (B119039), as substrates. nih.govacs.org Future work will aim to optimize these engineered enzymes for industrial-scale production, enhancing their stability, catalytic efficiency, and substrate specificity to generate enantiomerically pure L-5-bromotryptophan, which can then be easily esterified. nih.gov

Moreover, engineered TrpS variants could be explored for the synthesis of the "unnatural" D-enantiomer or other β-branched derivatives, which are valuable building blocks for peptidomimetics and pharmaceuticals. manchester.ac.ukscispace.com Integrating these biocatalysts into multi-enzyme cascades could provide streamlined, one-pot syntheses of complex, chirally pure tryptophan analogues from simple precursors. nih.gov

Application as Building Blocks in Complex Natural Product Synthesis

This compound is a valuable chiral building block for the total synthesis of complex natural products. Many marine and microbial metabolites contain modified tryptophan residues, and this compound provides a strategic entry point to these structures. nih.gov

The bromine atom is not just a passive substituent; it serves as a versatile chemical handle for further molecular elaboration. It is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of carbon-carbon and carbon-heteroatom bonds at the 5-position of the indole ring, a modification that is difficult to achieve selectively on the parent tryptophan molecule.

Future synthetic campaigns will leverage this capability to construct libraries of natural product analogues. researchgate.net By systematically varying the substituent introduced at the C5 position, chemists can probe structure-activity relationships (SAR) and optimize the biological properties of a lead compound. nih.gov The scalability and efficiency of new synthetic methods, such as those employing C-H bond activation, will be crucial in making these complex molecules more accessible for biological and medicinal evaluation. news-medical.net

Designing Next-Generation Indole Amino Acid Derivatives with Tuned Mechanistic Profiles

The scaffold of this compound is a launchpad for designing next-generation amino acid derivatives with precisely tuned biological activities. The strategic placement of the bromine atom provides a key site for diversification. beilstein-archives.org

Future research will involve creating novel derivatives by modifying three key areas of the molecule:

The Indole Ring: Beyond C5-coupling reactions, modifications at other positions of the indole nucleus could be explored to fine-tune electronic and steric properties.

The Amino Group: Acylation or alkylation of the alpha-amino group can alter the molecule's charge, lipophilicity, and ability to be incorporated into peptides.

The Carboxyl Group: Conversion of the methyl ester to other esters, amides, or more complex functionalities can modulate pharmacokinetic properties and target interactions.

This systematic derivatization will generate compound libraries for screening against various biological targets. nih.govnih.gov For instance, derivatives could be designed as inhibitors of specific enzymes in the tryptophan catabolism pathway, such as indoleamine 2,3-dioxygenase (IDO), or as modulators of receptors that recognize indole-containing ligands. beilstein-archives.org The goal is to develop compounds with enhanced potency, selectivity, and improved mechanistic profiles for potential therapeutic applications.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological impact of this compound and its future derivatives, an integrative multi-omics approach is essential. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of a biological system after treatment with the compound. nih.govnih.gov

Future studies will employ this powerful strategy to generate a holistic, unbiased view of the compound's mechanism of action. For example, treating a cell line with the compound and subsequently performing transcriptomics (RNA-seq) and proteomics could reveal which genes and proteins are up- or down-regulated, pointing to the specific cellular pathways being perturbed. utmb.edu

Metabolomics analysis could identify changes in the levels of endogenous metabolites, providing a direct readout of the compound's effect on cellular metabolism, particularly pathways related to tryptophan, arginine, and NAD+ synthesis. utmb.edu By correlating these different omics datasets, researchers can construct detailed network models of the compound's effects, identify novel drug targets, and discover potential biomarkers of response. nih.gov This systems-level understanding is critical for translating basic scientific discoveries into tangible applications.

Future Research Directions and Key Methodologies

| Section | Research Direction | Key Methodologies |

| 6.1 | Development of Advanced Probes | Isotopic Labeling (²H, ¹³C, ¹⁵N), PET Radiosynthesis, Mass Spectrometry, PET Imaging |

| 6.2 | Biocatalytic Synthesis | Directed Evolution, Protein Engineering of Tryptophan Synthase (TrpB), Multi-Enzyme Cascades |

| 6.3 | Building Block for Natural Products | Total Synthesis, Transition-Metal Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig), SAR Studies |

| 6.4 | Design of Next-Generation Derivatives | Parallel Synthesis, Structure-Based Drug Design, High-Throughput Screening |

| 6.5 | Multi-Omics Integration | Transcriptomics (RNA-seq), Proteomics, Metabolomics, Systems Biology, Bioinformatics Analysis |

Q & A

Q. What statistical tools interpret discrepancies in biological activity data across assays?

- Methodological Answer: Apply multivariate analysis (PCA or PLS) to correlate structural features (e.g., bromine position) with activity. Use Bayesian modeling to quantify uncertainty in dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.